5-Hydroxyomeprazole D3
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Overview
Description
5-Hydroxyomeprazole D3 is a deuterated analog of the drug omeprazole . Omeprazole is a proton pump inhibitor commonly used in the treatment of stomach acid-related disorders such as gastroesophageal reflux disease .
Molecular Structure Analysis
The molecular structure of 5-Hydroxyomeprazole D3 is represented by the formula C17H19N3O4S .
Chemical Reactions Analysis
Omeprazole and its metabolite 5-hydroxyomeprazole quickly degrade under acidic conditions. The main degradation product formed in each case is a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .
Scientific Research Applications
Environmental Impact and Degradation Products
5-Hydroxyomeprazole, a metabolite of omeprazole, has been studied for its environmental impact and degradation products. Omeprazole and 5-hydroxyomeprazole are commonly prescribed for gastric disorders and are excreted mostly unchanged or as metabolites, entering the wastewater system and potentially affecting aquatic environments. An investigation into the degradation products of both omeprazole and 5-hydroxyomeprazole under acidic conditions using high-resolution mass spectrometry revealed that the main degradation product was a re-arranged monomer, with other species identified as doubly and singly charged dimers. The study highlights the importance of understanding the fate of these compounds in wastewater treatment (Roberts et al., 2018).
Inhibition of Cytochrome P450 Enzymes
The metabolites of omeprazole, including 5-hydroxyomeprazole, have been examined for their role in drug-drug interactions (DDIs). These metabolites can inhibit key enzymes like CYP2C19 and CYP3A4. This study aimed to assess how these metabolites contribute to DDIs. It was found that 5-hydroxyomeprazole, among other metabolites, inhibited both CYP2C19 and CYP3A4. These findings are crucial for understanding the DDI risk assessment and the importance of considering metabolites in the evaluation of drug interactions (Shirasaka et al., 2013).
Synthesis and Pharmacological Properties
A study focused on the synthesis of 5-hydroxyomeprazole provides insights into the chemical methods for creating this metabolite. The research outlines a convenient synthetic route for preparing 5-hydroxyomeprazole, contributing to the understanding of its chemical properties and potential applications in further pharmacological studies (Striela et al., 2016).
Safety And Hazards
Future Directions
There is ongoing research into the effects of omeprazole and its metabolites on various medical conditions. For example, a study evaluated the effect of repeated doses of elagolix on the pharmacokinetics of omeprazole and its metabolites in healthy premenopausal female subjects . Such studies could provide valuable insights into the potential uses and effects of 5-Hydroxyomeprazole D3 in the future.
properties
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyomeprazole D3 |
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